

Application Note and Protocol for HPLC Analysis of Indirubin

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Compound of Interest		
Compound Name:	Indirubin (Standard)	
Cat. No.:	B3030442	Get Quote

This document provides a detailed protocol for the quantitative analysis of indirubin using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and professionals in drug development who require a reliable method for the determination of indirubin in various samples, including natural products and biological matrices.

Introduction

Indirubin is a naturally occurring red pigment and an isomer of indigo. It is a key active component in several traditional medicines and has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Accurate and precise quantification of indirubin is crucial for quality control, pharmacokinetic studies, and drug development. This protocol outlines a validated isocratic reversed-phase HPLC (RP-HPLC) method for the determination of indirubin.

Principle

This method utilizes RP-HPLC with UV detection to separate and quantify indirubin. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (methanol or acetonitrile) and water. The concentration of indirubin in a sample is determined by comparing its peak area to a calibration curve generated from standard solutions of known concentrations.

Experimental Protocols



- High-Performance Liquid Chromatography (HPLC) system equipped with:
 - Isocratic or Gradient Pump
 - Autosampler
 - Column Oven
 - UV-Vis Detector
- C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size)
- Analytical balance
- Sonicator
- Vortex mixer
- Syringe filters (0.22 μm or 0.45 μm)
- HPLC vials
- Indirubin standard (analytical grade)
- HPLC grade solvents: Methanol, Acetonitrile, Water
- Other solvents for sample preparation: Dimethylformamide (DMF), Chloroform, Dimethyl sulfoxide (DMSO)[1][2]
- Primary Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of indirubin standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., Methanol or DMF). Use sonication to aid dissolution if necessary.[3]
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1.6 - 14.4 μg/mL).[4][5]

The sample preparation method will vary depending on the matrix.



- For Plant Material (e.g., Indigo Naturalis):
 - Weigh 0.05 g of the powdered sample into a suitable container.
 - Add a known volume of extraction solvent (e.g., 95 mL of DMF or methanol).
 - Sonicate for 30 minutes to ensure complete extraction.
 - Allow the solution to cool to room temperature and adjust the final volume to 100 mL with the extraction solvent.
 - Filter the extract through a 0.22 μm or 0.45 μm syringe filter into an HPLC vial before analysis.
- For Serum/Plasma Samples:
 - To a known volume of serum, add a protein precipitation agent (e.g., methanol or acetonitrile) and an internal standard if used.
 - Vortex the mixture to precipitate proteins.
 - Centrifuge the sample to pellet the precipitated proteins.
 - Collect the supernatant and filter it through a 0.22 μm syringe filter into an HPLC vial.
- Set up the HPLC system according to the chromatographic conditions specified in Table 1.
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject the prepared standard and sample solutions into the HPLC system.
- Record the chromatograms and integrate the peak area for indirubin.
- Calibration Curve: Plot a graph of the peak area versus the concentration of the indirubin working standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be > 0.999 for good linearity.



• Quantification: Use the calibration curve to calculate the concentration of indirubin in the samples based on their measured peak areas.

Data Presentation

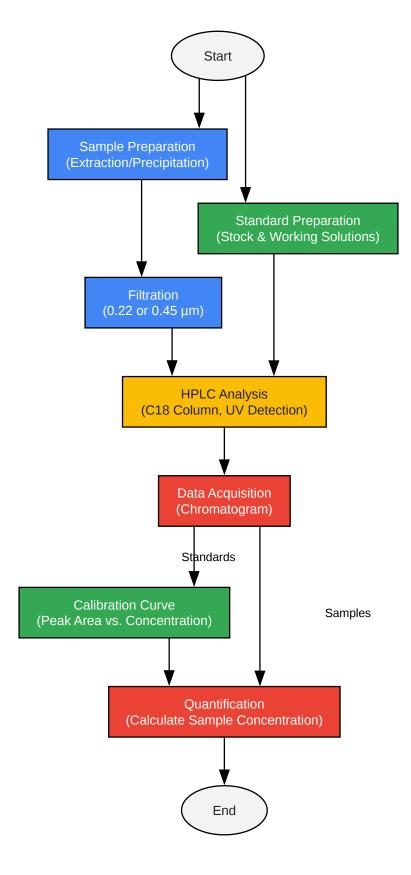
Parameter	Condition 1	Condition 2	Condition 3
Column	C18 RP-Column (e.g., 250 mm x 4.6 mm, 5 μm)	C18 RP-Column (e.g., RP-18)	C18 Column
Mobile Phase	Methanol:Water (75:25, v/v)	Methanol:Water (73:27, v/v)	Acetonitrile:Water (55:45, v/v)
Flow Rate	1.0 mL/min	1.0 mL/min	1.0 mL/min
Column Temperature	35°C	25°C	25°C
Detection Wavelength	289 nm	290 nm	290 nm
Injection Volume	10-20 μL	10-20 μL	20 μL



Parameter	Result	Reference
Linearity Range	1.6 - 14.4 μg/mL	
0.031 - 2.48 mg/L (in serum)		-
3.875 - 23.25 μg/mL	-	
Correlation Coefficient (r²)	> 0.999	_
0.9996		
Accuracy (% Recovery)	> 95%	-
> 98% (in rat serum)		
96.9%		
Precision (RSD)	< 5%	_
Intra-day and Inter-day < 10%		
(in rat serum)	-	
3.5%		
Limit of Detection (LOD)	31 μg/L (in serum)	

Visualization





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